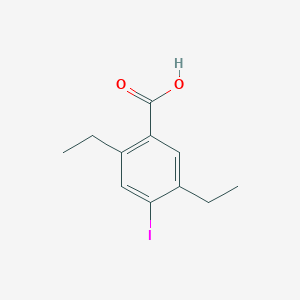

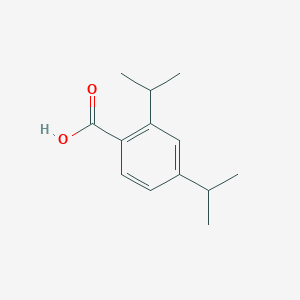

2,5-diethyl-4-iodo-benzoic Acid

Overview

Description

Scientific Research Applications

Mass Spectrometry : Benzoic acid derivatives, such as 2,5-diethyl-4-iodo-benzoic Acid, are used as co-matrix in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). These derivatives enhance ion yields and signal-to-noise ratio, particularly for high-molecular-weight analytes (Karas et al., 1993).

Plant Growth Regulation : Ortho-iodo-substituted benzoic acids, a category to which this compound may belong, have shown reduced plant growth-regulating activity. This is attributed to steric inhibition preventing the carboxyl group from attaching to receptor units (James & Wain, 1969).

Antimicrobial Activity : Thioureides derived from benzoic acid derivatives have broad antimicrobial activity against various bacteria and fungi. This includes potential uses in treating MRSA infections and antifungal activity against Candida albicans (Limban et al., 2008).

Food and Cosmetic Industry : Benzoic acid derivatives are widely used as preservatives and flavoring agents in food, cosmetics, hygiene, and pharmaceutical products. Their ubiquity in these industries raises public health concerns due to high human exposure (del Olmo et al., 2017).

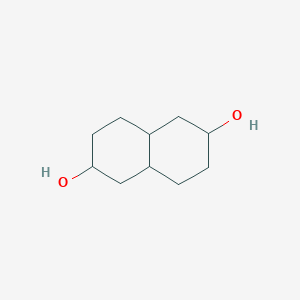

Organic Chemistry : Benzoic acid derivatives are involved in benzoylation reactions with diols, producing mono-, dibenzoylated products, or cyclic ethers, highlighting their versatility in organic synthesis (Mitsunobu et al., 1976).

Spectroscopic Studies : Derivatives of benzoic acid, including this compound, are subjects of spectroscopic studies. They help in understanding the spatial orientation of amide protons and other molecular characteristics (Takač & Vikić Topić, 2004).

Agricultural Research : The salts of halogenated benzoic acids, including potentially this compound, inhibit seed germination and early seedling growth in plants like Arabidopsis thaliana (Crisan et al., 2009).

Material Science : The thermochemical properties of halogen-substituted benzoic acids are studied for their relevance in material science and environmental assessment (Zherikova & Verevkin, 2019).

Properties

IUPAC Name |

2,5-diethyl-4-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c1-3-7-6-10(12)8(4-2)5-9(7)11(13)14/h5-6H,3-4H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQENDNXSQYKVOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1I)CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460653 | |

| Record name | 2,5-diethyl-4-iodo-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100127-56-8 | |

| Record name | 2,5-diethyl-4-iodo-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one](/img/structure/B9133.png)

![3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine](/img/structure/B9142.png)

![6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B9147.png)